molecular formula C19H19N3O3 B12032056 N-(2-methoxyphenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide CAS No. 769148-14-3

N-(2-methoxyphenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide

Cat. No.: B12032056
CAS No.: 769148-14-3
M. Wt: 337.4 g/mol
InChI Key: RVSQEPVPLHXKNF-RUKGVYQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide is a complex organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group. This particular compound features a methoxyphenyl group and a phenylprop-2-enylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide typically involves the reaction of appropriate amines with oxalyl chloride to form the oxamide linkage. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The specific synthetic route may vary depending on the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification techniques can significantly impact the yield and purity of the final product. Common purification methods include recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
  • N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide

Uniqueness

N-(2-methoxyphenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

769148-14-3

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide

InChI

InChI=1S/C19H19N3O3/c1-14(12-15-8-4-3-5-9-15)13-20-22-19(24)18(23)21-16-10-6-7-11-17(16)25-2/h3-13H,1-2H3,(H,21,23)(H,22,24)/b14-12-,20-13+

InChI Key

RVSQEPVPLHXKNF-RUKGVYQZSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.